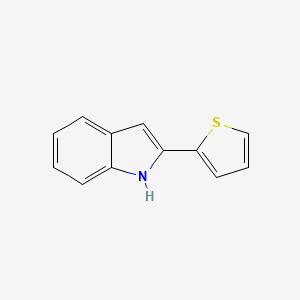

2-(thiophen-2-yl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c1-2-5-10-9(4-1)8-11(13-10)12-6-3-7-14-12/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSQPGLJCBOZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383803 | |

| Record name | 2-(thiophen-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55968-16-6 | |

| Record name | 2-(thiophen-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Thiophen-2-yl)-1H-indole: Synthesis, Properties, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of 2-(thiophen-2-yl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By merging the privileged structures of indole and thiophene, this molecule serves as a versatile scaffold for the development of novel therapeutic agents. This document details the physicochemical properties, established synthesis strategies, and analytical characterization of the core molecule. Furthermore, it delves into the burgeoning field of its application, with a particular focus on the anticancer potential of its derivatives, elucidating the mechanism of action involving cell cycle arrest and microRNA modulation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of the this compound framework.

Introduction: The Strategic Fusion of Two Pharmacologically Privileged Heterocycles

In the landscape of drug discovery, the indole and thiophene ring systems are cornerstones of molecular design. The indole nucleus is a ubiquitous feature in a vast array of natural products and synthetic drugs, renowned for its ability to interact with numerous biological targets. Similarly, thiophene, an aromatic five-membered heterocycle containing sulfur, is recognized as a critical pharmacophore, contributing to a wide spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory effects.[1][2]

The strategic combination of these two scaffolds into the single molecular entity, this compound, creates a compound with a unique electronic and steric profile. This fusion is not merely an academic curiosity; it represents a deliberate design strategy to unlock novel pharmacological properties. The indole moiety provides a hydrogen bond donor (N-H) and a rich π-electron system, while the thiophene ring acts as a bioisostere of a phenyl ring but with distinct electronic properties, potentially enhancing target binding, modulating metabolic stability, and improving pharmacokinetic profiles. Recent research has validated this approach, demonstrating that derivatives of this core structure exhibit potent and selective anticancer activity, marking it as a promising platform for next-generation therapeutics.[1][3]

Core Compound Identification and Physicochemical Properties

Precise identification and understanding of the physical properties of this compound are fundamental for its application in research and development. The compound is registered under CAS Number 55968-16-6.[4][5][6][7] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 55968-16-6 | [4][5][7] |

| Molecular Formula | C₁₂H₉NS | [4][6] |

| Molecular Weight | 199.27 g/mol | [4][6] |

| Appearance | Light yellow to light brown powder | [8] |

| Melting Point | 159-161 °C | [8][9] |

| Boiling Point (Predicted) | 393.8 ± 17.0 °C | [8] |

| Density (Predicted) | 1.272 ± 0.06 g/cm³ | [8] |

| LogP (Predicted) | 3.8964 | [4] |

| Topological Polar Surface Area (TPSA) | 15.79 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| SMILES | C1=CC=C2C(=C1)C=C(C3=CC=CS3)N2 | [4] |

| InChIKey | YKSQPGLJCBOZNG-UHFFFAOYSA-N | [10] |

These data indicate a relatively non-polar, stable, solid compound at room temperature. The storage recommendation is at 4°C, protected from light, and under a nitrogen atmosphere to ensure long-term stability.[4]

Synthesis Methodologies and Chemical Logic

The synthesis of 2-arylindoles like this compound can be achieved through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to functional groups. While a specific synthesis was reported in 1989, modern cross-coupling reactions provide a robust and versatile approach.[8]

Plausible Synthesis via Suzuki Cross-Coupling

A highly effective and common method for forming the C-C bond between the indole and thiophene rings is the Suzuki cross-coupling reaction. This Nobel Prize-winning methodology is favored for its mild reaction conditions and high functional group tolerance.

Experimental Protocol (General Procedure):

-

Reactant Preparation: To an oven-dried reaction vessel is added 2-bromo-1H-indole (1.0 eq), thiophene-2-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: A degassed solvent system, typically a mixture of toluene and water or dioxane, is added, followed by a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Reaction Execution: The vessel is sealed and the mixture is heated, typically between 80-110 °C, under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Causality and Experimental Choice:

-

Palladium Catalyst: The palladium catalyst is central to the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that ultimately forms the desired C-C bond.

-

Base: The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the thiophene group to the palladium center.

-

Inert Atmosphere: An inert atmosphere is required to prevent the oxidation and degradation of the palladium catalyst, ensuring its catalytic activity is maintained throughout the reaction.

References

- 1. ias.ac.in [ias.ac.in]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. chemscene.com [chemscene.com]

- 8. Recent Advances in the Synthesis of Thiophenes and Benzothiophenes [ouci.dntb.gov.ua]

- 9. iosrjournals.org [iosrjournals.org]

- 10. scirp.org [scirp.org]

A Technical Guide to the Molecular Structure and Weight of 2-(thiophen-2-yl)-1H-indole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the fusion of distinct heterocyclic scaffolds often yields molecules with novel and potent properties. 2-(thiophen-2-yl)-1H-indole is a prime example of such a molecular hybrid, integrating the biologically significant indole nucleus with the versatile thiophene ring. This molecule serves as a crucial building block for the synthesis of more complex structures, including compounds investigated for their anticancer and anti-inflammatory activities.[1] Its structural rigidity and electronic characteristics, derived from the confluence of these two aromatic systems, make it a subject of significant interest.

This technical guide provides an in-depth analysis of the molecular structure and weight of this compound. It moves beyond simple data presentation to explain the causality behind the analytical techniques used for its characterization, offering a robust framework for researchers working with this compound and its derivatives.

Section 1: Core Molecular Properties and Identifiers

A precise understanding of a molecule begins with its fundamental physicochemical properties. These data points are critical for experimental design, from determining appropriate solvent systems to predicting behavior in biological assays.

Physicochemical Data

The essential properties of this compound are summarized below. The molecular weight is a cornerstone for all stoichiometric calculations, while properties like melting point are critical indicators of purity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉NS | [2][3] |

| Molecular Weight | 199.27 g/mol | [2][4] |

| Monoisotopic Mass | 199.04557046 Da | [4] |

| CAS Number | 55968-16-6 | [2][5] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 159-161 °C | [3] |

| Boiling Point | 393.8 °C at 760 mmHg | [5] |

| Density | 1.272 g/cm³ | [5] |

Computed Chemical Descriptors

Computational descriptors provide valuable insights into the molecule's potential pharmacokinetic properties, such as membrane permeability and solubility, which are crucial in drug development.

| Descriptor | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 15.79 Ų | [2] |

| LogP (Octanol-Water Partition Coeff.) | 3.8964 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Section 2: Elucidation of the Molecular Structure

Determining the precise molecular structure is a multi-step process that combines several analytical techniques. Each method provides a unique piece of the puzzle, culminating in an unambiguous structural assignment.

Covalent Connectivity and Representation

The name this compound describes a covalent linkage between the C2 position of the 1H-indole ring and the C2 position of the thiophene ring. This connectivity is the foundational element of its chemical identity.

For computational and database purposes, this structure is often represented by its Simplified Molecular-Input Line-Entry System (SMILES) string: C1=CC=C2C(=C1)C=C(C3=CC=CS3)N2.[2][6]

Caption: 2D representation of this compound connectivity.

Spectroscopic Characterization: The Rationale

While computational methods provide a hypothesis, experimental validation is paramount. Spectroscopic techniques are the primary non-destructive methods for confirming molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.

-

¹H NMR: This technique would be used to identify all non-exchangeable protons. One would expect to see distinct signals in the aromatic region (approx. 7-8 ppm) corresponding to the protons on the indole and thiophene rings. A characteristic broad singlet at a higher chemical shift (>10 ppm) would confirm the presence of the indole N-H proton. The specific coupling patterns (splitting) between adjacent protons would definitively establish their relative positions.

-

¹³C NMR: This analysis reveals the number of unique carbon environments. For this molecule, 12 distinct signals would be expected, corresponding to each carbon atom in the structure. The chemical shifts would differentiate between the carbons of the electron-rich thiophene ring and those of the indole system. The use of NMR to confirm the structures of derivatives of this compound is a standard practice in the literature.[7]

-

-

Mass Spectrometry (MS): This technique provides a direct measurement of the molecule's mass, serving as the definitive method for confirming its molecular weight.

-

Causality: High-Resolution Mass Spectrometry (HRMS) is superior to standard MS because it can measure mass to within a few parts per million. This level of precision allows for the unambiguous determination of the elemental formula (C₁₂H₉NS), effectively ruling out other potential formulas that might have the same nominal mass. The monoisotopic mass of 199.04557 Da is the target value for this analysis.[4]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups based on their vibrational frequencies. For this compound, the most telling absorption would be a sharp peak in the range of 3300-3500 cm⁻¹, which is characteristic of the N-H bond stretch in the indole ring, confirming its presence.[1]

Definitive 3D Structure: X-ray Crystallography

To determine the exact three-dimensional arrangement of atoms, including bond lengths, bond angles, and the planarity of the rings in the solid state, single-crystal X-ray crystallography is the gold standard.

-

Methodology: This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate a 3D electron density map, from which the precise atomic positions can be resolved.

-

Expected Insights: A key structural parameter that would be determined is the dihedral angle between the plane of the indole ring and the plane of the thiophene ring. This angle dictates the overall conformation of the molecule and is critical for understanding its potential interactions with biological targets. While the specific crystal structure for the parent compound is not publicly detailed, analyses of its more complex derivatives demonstrate the power of this technique to resolve intricate structural features.[8][9]

Section 3: Experimental Workflows

The following protocols represent self-validating systems for the characterization of this compound, ensuring accuracy and reproducibility.

Protocol: Molecular Weight and Formula Confirmation by HRMS

-

Sample Preparation: Accurately weigh ~1 mg of the compound. Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a High-Resolution Mass Spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Analysis (Positive Ion Mode):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule [M+H]⁺ (200.0528).

-

The instrument must be calibrated with a known standard immediately prior to analysis to ensure high mass accuracy.

-

-

Data Validation:

-

The primary validation is the detection of an ion with a measured m/z that matches the theoretical m/z of C₁₂H₁₀NS⁺ (the protonated species) within a 5 ppm error margin.

-

The isotopic pattern of the observed ion must also match the theoretical pattern calculated for C₁₂H₁₀NS⁺, which will show a characteristic [M+2]⁺ peak due to the natural abundance of the ³⁴S isotope. This confirms the presence of a single sulfur atom.

-

Workflow: Integrated Structural Elucidation

The logical flow for confirming the structure of a newly synthesized or procured batch of this compound is a multi-pronged approach where each step validates the next.

Caption: Workflow for the complete structural validation of this compound.

Section 4: Significance in Research and Development

The precise molecular structure and weight of this compound are not merely academic data points; they are the foundation upon which its application in drug discovery is built. This molecule has been utilized as a starting material for the synthesis of novel derivatives with significant biological activity. For instance, it is a key reactant in the one-pot synthesis of (methylene)bis(this compound) derivatives, which have been evaluated as potent anticancer agents against colon cancer cell lines.[10] The structural features detailed in this guide—specifically the orientation of the thiophene ring relative to the indole and the presence of the N-H donor group—are critical for its reactivity and the biological interactions of its derivatives. A thorough characterization is therefore the mandatory first step in any research and development pipeline.

References

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 6-thiophen-2-yl-1H-indole | C12H9NS | CID 11117039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 6. PubChemLite - this compound (C12H9NS) [pubchemlite.lcsb.uni.lu]

- 7. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 2-(thiophen-2-yl)-1H-indole in cancer cells

An In-Depth Technical Guide on the Anticancer Mechanisms of 2-(Thiophen-2-yl)-1H-indole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of distinct heterocyclic scaffolds into single molecular entities represents a promising strategy in modern medicinal chemistry to develop novel therapeutic agents with enhanced efficacy and multi-target capabilities.[1][2] The this compound core, which combines the biologically significant indole and thiophene moieties, has emerged as a foundational structure for a new class of potent anticancer compounds. While the parent molecule serves as a critical building block, recent and compelling research has focused on its synthetic derivatives, revealing a sophisticated mechanism of action against cancer cells. This guide provides an in-depth analysis of the cytotoxic mechanisms employed by these derivatives, focusing on their demonstrated ability to induce cell cycle arrest and modulate key oncogenic and tumor-suppressive pathways. We will dissect the experimental evidence, present detailed protocols for mechanism elucidation, and explore the future trajectory for this promising class of compounds.

Part 1: Elucidating the Molecular Mechanism of Action

The anticancer activity of this compound derivatives, particularly the (methylene)bis(this compound) series, has been most prominently characterized in human colorectal carcinoma (HCT-116) cells.[3][4] The mechanism is not one of broad, non-specific cytotoxicity but a targeted disruption of fundamental cellular processes that govern cancer cell proliferation and survival.

Induction of Cell Cycle Arrest at S and G2/M Phases

A primary mechanism through which these indole derivatives exert their anticancer effect is the disruption of the cell division cycle.[5] Treatment of HCT-116 cells with active derivatives, such as compounds 4a, 4c, and 4g from the study by Abdelazeem et al., leads to a significant accumulation of cells in the S (synthesis) and G2/M (Gap 2/Mitosis) phases.[3][5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

An In-Depth Technical Guide to the Photophysical Properties of Thiophene-Indole Compounds

Introduction: Bridging Two Heterocyclic Worlds

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, thiophene and indole stand out as "privileged scaffolds" due to their prevalence in FDA-approved drugs and high-performance organic materials.[1][2][3] Thiophene, an electron-rich five-membered ring containing sulfur, is a versatile building block known for its stability and electronic properties.[4][5] Indole, the bicyclic structure at the core of the amino acid tryptophan, offers a unique electronic architecture that is fundamental to biological processes.

When these two moieties are covalently linked, the resulting thiophene-indole hybrids exhibit a fascinating array of photophysical properties. The electronic interplay between the electron-donating thiophene and the versatile indole core gives rise to molecules with tunable absorption and emission characteristics, environmental sensitivity, and unique solid-state behaviors. This guide provides a comprehensive exploration of these properties, offering researchers and drug development professionals the foundational knowledge and practical protocols necessary to harness the potential of this powerful molecular framework.

The Electronic Synergy of the Thiophene-Indole Scaffold

The photophysical behavior of a molecule is dictated by its electronic structure—specifically, the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). In thiophene-indole systems, the combination of these two aromatic rings creates an extended π-conjugated system.

-

Thiophene as an Electron Donor: The sulfur atom in the thiophene ring provides lone pair electrons to the aromatic system, making it inherently electron-rich and a potent electron donor.

-

Indole's Dual Nature: The indole nucleus, while also electron-rich, can be functionalized to modulate its electron-donating or -accepting character, providing a powerful tool for tuning the molecule's overall electronic properties.

This arrangement often leads to the formation of intramolecular charge transfer (ICT) systems. Upon photoexcitation, an electron is promoted from the HOMO, which is typically localized on the electron-rich thiophene moiety, to the LUMO, which may be distributed across the indole and other acceptor groups. This charge separation in the excited state is the origin of many of the unique photophysical phenomena discussed below.

Fundamental Photophysical Characteristics

The interaction of thiophene-indole compounds with light is primarily characterized by absorption and emission spectroscopy.

UV-Visible Absorption

Absorption of a photon promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). For thiophene-indole derivatives, the absorption spectra typically feature intense bands corresponding to π-π* transitions within the conjugated backbone. The position of the maximum absorption wavelength (λmax) is highly sensitive to:

-

Extent of π-conjugation: Extending the conjugation by adding more aromatic rings or unsaturated linkers generally results in a bathochromic (red) shift to longer wavelengths.[6]

-

Substituent Effects: Electron-donating groups (EDGs) on the thiophene and electron-withdrawing groups (EWGs) on the indole enhance the ICT character, lowering the HOMO-LUMO gap and causing a red shift.

Fluorescence Emission

Following excitation, the molecule relaxes to the ground state, with some compounds doing so by emitting a photon—a process known as fluorescence. Key parameters include:

-

Stokes Shift: The difference in wavelength between the absorption maximum (λabs) and the emission maximum (λem). A large Stokes shift is often indicative of a significant change in geometry or electronic distribution between the ground and excited states, a common feature of ICT compounds.

-

Fluorescence Quantum Yield (ΦF): This value represents the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. It is highly dependent on the balance between radiative (fluorescence) and non-radiative decay pathways (e.g., internal conversion, vibrational relaxation). Molecular rigidity is crucial; structures that are conformationally locked tend to have higher quantum yields.[7]

Advanced Photophysical Phenomena

The true potential of thiophene-indole compounds is revealed in their response to their environment and their behavior in the aggregated state.

Solvatochromism: Probing the Molecular Environment

Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents.[8] For thiophene-indole compounds with significant ICT character, the excited state is more polar than the ground state.

-

In polar solvents , the solvent dipoles organize around the molecule, stabilizing the polar excited state more than the less polar ground state. This reduces the energy gap for emission, resulting in a bathochromic (red) shift in the fluorescence spectrum.

-

In non-polar solvents , this stabilization is minimal, and the emission occurs at higher energy (shorter wavelength), resulting in a hypsochromic (blue) shift .

This sensitivity makes these compounds excellent candidates for fluorescent probes, capable of reporting on the polarity of their microenvironment, such as the interior of a cell membrane or a protein binding pocket.[9]

Aggregation-Induced Emission (AIE): Emitting Light in the Solid State

Many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is bright in dilute solutions but dims or disappears in concentrated solutions or the solid state. Thiophene-indole compounds, particularly when functionalized with bulky, rotatable groups like tetraphenylethylene (TPE), can exhibit the opposite effect: Aggregation-Induced Emission (AIE).[10][11][12]

The prevailing mechanism for AIE is the Restriction of Intramolecular Motion (RIM) .[13][14]

-

In Dilute Solution: The aromatic rings (rotors) are free to rotate and vibrate. Upon excitation, this intramolecular motion provides an efficient non-radiative pathway for the molecule to return to the ground state, resulting in weak or no fluorescence.

-

In an Aggregated State (or solid film): Physical constraints from neighboring molecules hinder these rotational and vibrational motions. With the non-radiative decay pathways blocked, the excited state energy is released radiatively, leading to a dramatic increase in fluorescence quantum yield.[13][14]

This "turn-on" fluorescence makes AIE-active thiophene-indole compounds highly valuable for applications in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensing.[11][12]

Experimental Characterization: Protocols and Workflows

Accurate characterization of photophysical properties is paramount. The following section provides standardized protocols for key spectroscopic measurements.

General Experimental Workflow

A typical investigation into the photophysical properties of a new thiophene-indole compound follows a logical progression.

Caption: General workflow for photophysical characterization.

Protocol: UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of a thiophene-indole compound.

Materials:

-

Calibrated dual-beam UV-Vis spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).

-

Spectroscopic grade solvent (e.g., Dichloromethane, THF, Acetonitrile).

-

Thiophene-indole compound of interest.

-

Volumetric flasks and micropipettes.

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (typically 1 mM). Causality: A stock solution allows for precise serial dilutions and ensures accuracy.

-

Working Solution Preparation: Prepare a dilute working solution (typically 1-10 µM) from the stock solution. The final absorbance maximum should ideally be between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

-

Blanking: Fill one cuvette with the pure solvent and place it in the reference beam path. Fill a second cuvette with the same pure solvent and place it in the sample beam path. Run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 250-700 nm).

-

Sample Measurement: Replace the solvent in the sample cuvette with your working solution. Record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar extinction coefficient (ε) using the Beer-Lambert Law: A = εcl , where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Protocol: Fluorescence Spectroscopy & Quantum Yield Determination

Objective: To measure the fluorescence emission spectrum and calculate the relative fluorescence quantum yield (ΦF).

Materials:

-

Calibrated spectrofluorometer.

-

Quartz cuvettes (4-sided polished for 90° detection).

-

Spectroscopic grade solvents.

-

Thiophene-indole compound (Sample).

-

A well-characterized fluorescence standard with emission in a similar range (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

UV-Vis spectrophotometer.

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions for both the sample and the standard. The absorbance of each solution at the excitation wavelength must be kept below 0.1 to minimize inner filter effects. Causality: High concentrations can lead to re-absorption of emitted light, causing an artificially low measured intensity and a distorted spectrum.

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions of the sample and the standard.

-

Fluorescence Measurement:

-

Set the excitation wavelength (λex) for the standard (e.g., 350 nm for Quinine Sulfate) and record its emission spectrum.

-

Set the excitation wavelength for the sample (typically its λmax from the UV-Vis spectrum) and record its emission spectrum using identical instrument settings (e.g., slit widths).

-

-

Data Integration: Integrate the area under the emission curves for both the sample and the standard.

-

Quantum Yield Calculation: Calculate the relative quantum yield using the following equation:

ΦSample = ΦStd × (ISample / IStd) × (AStd / ASample) × (η2Sample / η2Std)

Where:

-

Φ is the quantum yield.

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

| Parameter | Description | Importance |

| λabs (nm) | Wavelength of maximum absorption | Indicates the energy of the S₀ → S₁ transition. |

| λem (nm) | Wavelength of maximum emission | Indicates the energy of the S₁ → S₀ transition. |

| Stokes Shift (nm) | λem - λabs | Reflects the energy loss and structural relaxation in the excited state. |

| ΦF | Fluorescence Quantum Yield | Measures the efficiency of light emission. |

| ε (M-1cm-1) | Molar Extinction Coefficient | Measures the probability of a photon being absorbed. |

Table 1: Key photophysical parameters and their significance.

The Role of Theoretical Calculations

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides invaluable insights into the electronic structure and photophysical properties of thiophene-indole compounds.[15][16] These methods can:

-

Predict Geometries: Optimize the ground state and excited state geometries.

-

Calculate Molecular Orbitals: Visualize the HOMO and LUMO to confirm ICT character.

-

Simulate Spectra: Predict UV-Vis absorption and emission wavelengths, which can be compared with experimental data.[17]

-

Elucidate Mechanisms: Investigate the energy landscape to understand non-radiative decay pathways or the potential for intersystem crossing to the triplet state, which is relevant for applications in photodynamic therapy.[15]

Caption: Role of computational chemistry in photophysics.

Applications in Drug Development and Beyond

The unique photophysical properties of thiophene-indole compounds make them highly attractive for a range of advanced applications:

-

Bioimaging: Their bright fluorescence and potential for solvatochromism allow them to be used as probes to visualize specific cellular organelles or report on changes in the cellular environment. AIE-active probes are particularly useful as they only "turn on" upon binding to a target or aggregating in a specific locale, significantly improving the signal-to-noise ratio.

-

Photodynamic Therapy (PDT): If the molecule can undergo efficient intersystem crossing to a long-lived triplet state, it can act as a photosensitizer. Upon irradiation, it can transfer its energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂) that can be used to destroy cancer cells.[15] Thiophene's sulfur atom can facilitate this process.

-

Theranostics: Combining the imaging capabilities (diagnosis) with PDT (therapy) in a single molecule creates a powerful "theranostic" agent.

-

Organic Electronics: The tunable HOMO-LUMO gaps and high solid-state emission efficiencies of AIE-active compounds make them suitable for use as emitters in OLEDs or as active components in organic field-effect transistors (OFETs).

Conclusion

Thiophene-indole compounds represent a rich and versatile class of molecules whose photophysical properties are a direct consequence of the synergistic electronic interplay between their constituent heterocyclic rings. From fundamental absorption and emission to complex phenomena like solvatochromism and aggregation-induced emission, these molecules offer a tunable platform for scientists. By combining rigorous experimental characterization with the predictive power of theoretical calculations, researchers can rationally design and synthesize novel thiophene-indole derivatives tailored for specific, high-impact applications in drug discovery, diagnostics, and materials science.

References

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Solvatochromism and conformational changes in fully dissolved poly(3-alkylthiophene)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - Evaluation of Hyperpolarizability from the Solvatochromic Method: Thiophene Containing PushâPull Cationic Dyes as a Case Study - figshare - Figshare [figshare.com]

- 10. Aggregation-Induced Emission and Aggregation-Promoted Photo-oxidation in Thiophene-Substituted Tetraphenylethylene Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The “Simple” Photochemistry of Thiophene [arxiv.org]

Introduction: The Significance of the 2-(Thiophen-2-yl)-1H-indole Scaffold

An In-depth Technical Guide to the Synthesis of 2-(Thiophen-2-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The fusion of indole and thiophene rings into the this compound scaffold creates a molecule of significant interest in medicinal chemistry and materials science. The indole nucleus is a privileged structure, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds, including the amino acid tryptophan.[1] Thiophene, a sulfur-containing aromatic heterocycle, is a common bioisostere for phenyl rings, often introduced to modulate physicochemical properties and enhance biological activity. The combination of these two moieties has led to the development of novel compounds with potential therapeutic applications, including anticancer agents.[2][3][4]

This guide provides a comprehensive review of the primary synthetic strategies for constructing the this compound core. We will delve into the mechanistic underpinnings of classical methods, explore the efficiency and versatility of modern catalytic approaches, and discuss the practical considerations for each pathway. The aim is to equip researchers with the necessary knowledge to select and optimize the most suitable synthetic route for their specific research and development goals.

Classical Approaches: Foundational but Challenging

Traditional methods for indole synthesis, while historically significant, often require harsh conditions that can limit their applicability for complex or sensitive substrates.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction is one of the oldest and most well-known methods for preparing indoles.[5] The synthesis involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[5][6][7]

Mechanistic Rationale: The reaction proceeds through a cascade of well-studied steps.[5][6]

-

Hydrazone Formation: Phenylhydrazine reacts with a ketone (in this case, 2-acetylthiophene) to form the corresponding phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[8][8]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[8][8]-sigmatropic rearrangement, which is the key bond-forming step that disrupts the aromaticity of the benzene ring.

-

Rearomatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the imine carbon.

-

Ammonia Elimination: The final step involves the elimination of an ammonia molecule from the cyclic aminal to furnish the stable, aromatic indole ring.

Workflow: Fischer Indole Synthesis

Caption: Key mechanistic steps of the Fischer indole synthesis.

Experimental Considerations: The primary challenge of the Fischer synthesis is the need for strong acids (e.g., H₂SO₄, polyphosphoric acid) and high temperatures, which can lead to side reactions and decomposition, particularly with sensitive functional groups.[5][9] The choice of acid catalyst is critical; Lewis acids like ZnCl₂ or BF₃ can also be employed.[5] While versatile, yields can be variable, and the synthesis of certain substituted indoles may be problematic. Modern variations, such as the Buchwald modification using palladium catalysis to form the hydrazone intermediate, have expanded the reaction's scope.[5][7]

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is another classical method that produces 2-aryl-indoles.[10][11] The reaction involves heating an α-haloacetophenone (or in this case, an α-haloketone derived from thiophene) with an excess of aniline.[10][12]

Mechanistic Rationale: The mechanism, while seemingly straightforward, can be complex and lead to regioisomeric products.[13][14]

-

Initial Alkylation: Aniline displaces the bromide from 2-bromo-1-(thiophen-2-yl)ethan-1-one to form an α-arylaminoketone intermediate.

-

Second Aniline Condensation: A second molecule of aniline condenses with the ketone to form an imine intermediate. This step is favored when an excess of aniline is used.[13]

-

Cyclization and Elimination: Intramolecular electrophilic cyclization occurs, with the first aniline molecule being displaced.

-

Tautomerization: The intermediate quickly aromatizes and tautomerizes to yield the final 2-substituted indole product.[10][11]

Experimental Considerations: Historically, the Bischler-Möhlau synthesis has been hampered by the harsh conditions (high temperatures) and often poor yields it requires.[10][11] A significant drawback is the potential for unpredictable regiochemistry, which can result in mixtures of 2-aryl and 3-aryl indoles depending on the reaction pathway.[13] However, recent advancements have introduced milder methods, including the use of lithium bromide as a catalyst or the application of microwave irradiation, which can improve yields and shorten reaction times.[10][11]

Modern Palladium-Catalyzed Strategies: The Larock Indole Synthesis

Transition metal-catalyzed reactions have revolutionized indole synthesis, offering milder conditions, higher functional group tolerance, and greater control over regioselectivity. The Larock indole synthesis is a premier example of this advancement.

The Larock indole synthesis, also known as Larock heteroannulation, is a powerful palladium-catalyzed reaction that constructs indoles from an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne.[15][16] This method is exceptionally well-suited for preparing 2,3-disubstituted indoles. To synthesize the target molecule, this compound, a variation using a terminal alkyne (2-ethynylthiophene) would be employed.

Mechanistic Rationale (Catalytic Cycle): The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[16]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of o-iodoaniline to form an arylpalladium(II) complex.

-

Alkyne Coordination & Insertion: The alkyne (2-ethynylthiophene) coordinates to the palladium center. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond. For terminal alkynes, the aryl group typically adds to the substituted carbon of the alkyne.

-

Cyclization: The nitrogen atom of the aniline moiety displaces the halide on the palladium intermediate, forming a six-membered palladacycle.

-

Reductive Elimination: The cycle concludes with reductive elimination from the Pd(II) center, which forms the indole's five-membered ring and regenerates the active Pd(0) catalyst.[16]

Workflow: Larock Indole Synthesis

Caption: The Pd(0)/Pd(II) catalytic cycle for the Larock indole synthesis.

Experimental Considerations: The Larock synthesis is highly versatile, tolerating a wide range of functional groups on both the aniline and alkyne partners.[17] A key advantage is that it does not require a protecting group on the aniline nitrogen.[17] Reaction conditions are typically milder than classical methods, though they still require an inert atmosphere to protect the palladium catalyst.

| Parameter | Typical Condition | Rationale / Insight |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that are reduced in situ to the active Pd(0) species. |

| Ligand | PPh₃, P(t-Bu)₃ | Phosphine ligands stabilize the palladium catalyst and modulate its reactivity. Bulky ligands can improve efficiency. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Essential for the reductive elimination step and to neutralize the acid formed during the reaction. |

| Solvent | DMF, Dioxane, Toluene | Anhydrous, polar aprotic solvents are typically used to ensure solubility of reagents and stability of the catalyst. |

| Additive | LiCl, n-Bu₄NCl | Chloride salts can accelerate the reductive elimination step, but stoichiometry is crucial as excess can inhibit the reaction.[16] |

Alternative and Green Synthetic Approaches

The principles of green chemistry have spurred the development of more sustainable and efficient synthetic methods.[8][18]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate many organic reactions, including indole synthesis.[19][20] It can be applied to classical methods like the Fischer and Bischler-Möhlau syntheses to dramatically reduce reaction times from hours to minutes and often improve yields.[10][11][21] The rapid, uniform heating provided by microwaves can minimize the formation of degradation byproducts that often result from prolonged heating in conventional methods.[19][20]

Multicomponent Reactions (MCRs)

MCRs offer a highly efficient route to complex molecules by combining three or more reactants in a single step.[22] While a specific MCR for this compound is not prominently reported, innovative MCRs are being developed for various indole cores. These methods align with green chemistry principles by maximizing atom economy and reducing the number of synthetic steps and purification procedures.[22]

Application in Further Synthesis

Once synthesized, this compound serves as a valuable building block. For instance, it can undergo electrophilic substitution at the C3 position. A reported one-pot reaction involves the condensation of two equivalents of this compound with various aldehydes in the presence of a catalyst to yield 3,3'-(arylmethylene)bis(this compound) derivatives, which have been investigated for their anticancer properties.[2][23]

Detailed Experimental Protocol: Larock Synthesis (Generalized)

This protocol is a representative procedure for the synthesis of 2-heteroaryl indoles via Larock heteroannulation, adapted for the specific target molecule. Researchers should optimize conditions for their specific setup.

Materials:

-

o-Iodoaniline

-

2-Ethynylthiophene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or oven-dried round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add K₂CO₃ (2.5 equivalents), Pd(OAc)₂ (0.05 equivalents), and PPh₃ (0.1 equivalents).

-

Reagent Addition: Add anhydrous DMF, followed by o-iodoaniline (1.0 equivalent) and 2-ethynylthiophene (1.2 equivalents) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer three times with EtOAc.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc gradient) to isolate the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Summary and Outlook

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and limitations.

| Synthetic Method | Starting Materials | Key Features | Primary Drawbacks |

| Fischer Synthesis | Phenylhydrazine, 2-Acetylthiophene | Well-established, widely known. | Harsh acidic conditions, high temperatures, potential for low yields. |

| Bischler-Möhlau | 2-Bromo-1-(thiophen-2-yl)ethanone, Aniline | Direct route to 2-aryl indoles. | Harsh conditions, excess aniline needed, unpredictable regiochemistry. |

| Larock Synthesis | o-Iodoaniline, 2-Ethynylthiophene | Mild conditions, high functional group tolerance, good regioselectivity. | Requires expensive palladium catalyst, inert atmosphere, potential sensitivity to air/moisture. |

| Microwave-Assisted | Varies (can be applied to classical methods) | Drastic reduction in reaction time, often improved yields. | Requires specialized microwave reactor equipment. |

For modern drug discovery and development, palladium-catalyzed methods like the Larock synthesis represent the most versatile and reliable approach due to their mild conditions and broad substrate scope. However, the application of green chemistry principles, such as the use of microwave assistance, to classical syntheses is a promising strategy for improving efficiency and sustainability. Future research will likely focus on developing novel catalytic systems that use more abundant and less expensive metals (e.g., copper, nickel) and designing innovative multicomponent reactions to further streamline the synthesis of this important heterocyclic scaffold.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications | Bentham Science [eurekaselect.com]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 12. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]

- 13. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. grokipedia.com [grokipedia.com]

- 16. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 17. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to the Initial Discovery and Characterization of 2-(Thiophen-2-yl)-1H-indole

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The fusion of indole and thiophene rings has given rise to a plethora of heterocyclic compounds with significant pharmacological potential. Among these, the 2-(thiophen-2-yl)-1H-indole core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the foundational chemistry of this important molecule, focusing on its initial discovery, seminal synthetic routes, and comprehensive physicochemical characterization. By elucidating the fundamental principles underpinning its synthesis and properties, this document aims to equip researchers with the knowledge necessary to further exploit this versatile scaffold in the design and development of novel therapeutic agents.

Introduction: The Strategic Union of Indole and Thiophene

The indole ring system is a ubiquitous motif in natural products and pharmaceuticals, renowned for its ability to interact with a wide range of biological targets. Similarly, the thiophene ring, a bioisostere of the phenyl group, offers unique electronic properties and metabolic profiles that are highly advantageous in drug design. The strategic combination of these two heterocycles in this compound creates a molecule with a distinct three-dimensional structure and electronic distribution, predisposing it to interact with various enzymatic pockets and receptors.

Initial investigations into this scaffold were driven by the pursuit of novel agents with applications in oncology and infectious diseases. Derivatives of this compound have demonstrated potent activity as anticancer agents by inducing cell cycle arrest and as inhibitors of HIV-1 reverse transcriptase.[1][2] These findings underscore the therapeutic potential embedded within this chemical framework and highlight the importance of understanding its fundamental chemistry.

The Genesis of a Scaffold: Synthetic Approaches to this compound

The construction of the 2-arylindole skeleton can be achieved through various synthetic strategies. The most prominent and historically significant method for the synthesis of this compound is the Fischer indole synthesis .[3][4] This robust and versatile reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone.[3]

The Fischer Indole Synthesis: A Mechanistic Overview

The causality behind the Fischer indole synthesis lies in a cascade of acid-catalyzed rearrangements. The process is initiated by the condensation of phenylhydrazine with a suitable ketone, in this case, 2-acetylthiophene, to form a phenylhydrazone. This intermediate then undergoes a[5][5]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.

Experimental Protocol: A Representative Synthesis

The following protocol describes a generalized procedure for the synthesis of this compound via the Fischer indole synthesis. This protocol is a self-validating system, where the successful formation of the product can be monitored by thin-layer chromatography and confirmed by the characterization methods outlined in the subsequent section.

Step 1: Formation of the Phenylhydrazone

-

In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add 2-acetylthiophene (1 equivalent) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

The resulting phenylhydrazone may precipitate from the solution and can be isolated by filtration, or the reaction mixture can be carried forward to the next step without isolation.

Step 2: Acid-Catalyzed Cyclization

-

To the phenylhydrazone (or the reaction mixture from Step 1), add a suitable acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid (H₂SO₄) in a high-boiling solvent.[3]

-

Heat the reaction mixture to a temperature between 80-150 °C, depending on the catalyst and solvent used. The progress of the reaction should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution.

-

The crude product will precipitate and can be collected by filtration.

Step 3: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, or by column chromatography on silica gel.

Physicochemical Characterization of the Core Scaffold

The unambiguous identification and characterization of this compound are paramount for its use in further research and development. The following section details the key analytical data for this compound.

Physical Properties

A summary of the key physical and computational properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NS | [6] |

| Molecular Weight | 199.27 g/mol | [6] |

| CAS Number | 55968-16-6 | [6] |

| Appearance | Reported as a solid | N/A |

| Melting Point | Not explicitly reported for the parent compound | N/A |

| Purity | Commercially available at ≥98% | [6] |

| Storage | 4°C, protect from light, stored under nitrogen | [6] |

| Topological Polar Surface Area (TPSA) | 15.79 Ų | [6] |

| logP | 3.8964 | [6] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole and thiophene protons. The indole NH proton typically appears as a broad singlet downfield (δ > 8.0 ppm). The aromatic protons of the indole and thiophene rings will resonate in the aromatic region (δ 6.5-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the 12 unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom within the heterocyclic framework. For derivatives, characteristic signals have been reported, for instance, in 3,3′-(phenyl methylene) bis(this compound), signals for the methine proton and the NH protons are observed at 6.23 ppm and 11.43 ppm, respectively, in the ¹H NMR spectrum, with the methine carbon appearing at 41.23 ppm in the ¹³C NMR spectrum.[2]

3.2.2. Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Predicted mass-to-charge ratios for various adducts are available.[7]

Conclusion and Future Directions

The this compound scaffold represents a cornerstone in the development of novel heterocyclic compounds with significant therapeutic potential. Its synthesis, primarily achieved through the venerable Fischer indole synthesis, is both reliable and amenable to the generation of diverse libraries of derivatives. The foundational characterization data provides the necessary benchmark for quality control and the interpretation of structure-activity relationships in future drug discovery endeavors. As our understanding of the biological targets modulated by this scaffold deepens, the principles outlined in this guide will continue to serve as a critical resource for chemists and pharmacologists alike, paving the way for the next generation of indole-based therapeutics.

References

- 1. This compound-3-carbaldehyde | C13H9NOS | CID 12207875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of newly synthesized this compound derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - this compound (C12H9NS) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note & Protocol: One-Pot Synthesis of (Methylene)bis(2-(thiophen-2-yl)-1H-indole) for Drug Discovery Scaffolds

Introduction: The Strategic Value of Indole-Thiophene Hybrid Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in thousands of natural products and pharmaceutical agents.[1] Bis(indolyl)methanes (BIMs), characterized by two indole units linked by a methylene bridge, are a particularly potent class of compounds. They are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties, making them highly attractive scaffolds in drug discovery.[2][3][4]

Recent advancements in medicinal chemistry have highlighted the strategic value of creating hybrid molecules, where distinct bioactive pharmacophores are combined to develop multifunctional drug candidates with potentially enhanced selectivity and reduced toxicity.[5] This protocol details the synthesis of a novel hybrid BIM, (methylene)bis(2-(thiophen-2-yl)-1H-indole), which integrates the robust biological profile of the BIM core with a thiophene moiety. Thiophene-based hybrids are increasingly recognized for their ability to modulate and enhance pharmacological activity.[5]

This application note provides a detailed, one-pot protocol for the efficient synthesis of this target compound. The one-pot approach is championed for its operational simplicity, cost-effectiveness, and alignment with the principles of green chemistry by reducing waste and energy consumption.[3][6]

Reaction Principle and Mechanism

The synthesis of bis(indolyl)methanes proceeds via a classic acid-catalyzed electrophilic aromatic substitution reaction.[7][8] The C-3 position of the indole ring is highly nucleophilic, making it the preferred site for electrophilic attack.[9][10] The reaction mechanism can be delineated into the following key steps:

-

Activation of the Electrophile: The catalyst, typically a Lewis or Brønsted acid, activates the formaldehyde (the methylene source) by protonating the carbonyl oxygen. This significantly increases the electrophilicity of the carbonyl carbon.

-

First Nucleophilic Attack: An electron-rich this compound molecule attacks the activated formaldehyde at its C-3 position. This forms a transient indolylcarbinol intermediate.

-

Formation of the Key Intermediate: The hydroxyl group of the indolylcarbinol is protonated by the acid catalyst, forming a good leaving group (H₂O). Subsequent elimination of water generates a highly reactive and resonance-stabilized azafulvenium ion. This cation is a potent electrophile.

-

Second Nucleophilic Attack: A second molecule of this compound attacks the azafulvenium ion at its electrophilic carbon, again at the nucleophilic C-3 position.

-

Deprotonation and Product Formation: The final step involves the loss of a proton from the newly formed C-C bond, regenerating the aromaticity of the indole ring and yielding the final (methylene)bis(this compound) product.

Caption: Reaction mechanism for the acid-catalyzed synthesis of the target BIM.

Experimental Protocol

This protocol provides a robust and reproducible method for the synthesis of (methylene)bis(this compound). Iodine is selected as the catalyst due to its mildness, low cost, and effectiveness in promoting this transformation under aqueous conditions, which aligns with green chemistry principles.[11]

Materials & Equipment

-

Reagents:

-

This compound (≥97% purity)

-

Formaldehyde (37 wt. % solution in H₂O)

-

Iodine (I₂) (≥99.8% purity)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexane, HPLC grade

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

-

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.99 g, 10.0 mmol, 2.0 equiv.).

-

Solvent and Reagent Addition: Add 20 mL of deionized water to the flask. While stirring, add formaldehyde solution (0.41 mL, 5.0 mmol, 1.0 equiv., assuming 37 wt.% and density ~1.09 g/mL).

-

Catalyst Addition: Add iodine (0.127 g, 0.5 mmol, 5 mol%) to the suspension.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C in an oil bath. Maintain vigorous stirring.

-

Monitoring: Monitor the reaction progress using TLC (eluent: 30% ethyl acetate in hexane). The starting indole spot (higher Rf) should diminish and a new, lower Rf product spot should appear. The reaction is typically complete within 2-4 hours.

-

Quenching and Work-up: Once the reaction is complete, cool the flask to room temperature. Add ethyl acetate (30 mL) to the mixture. Quench the excess iodine by adding 10% aqueous sodium thiosulfate solution dropwise until the brown color disappears.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane (starting from 10:90) to afford the pure product as a solid.

Process Workflow Visualization

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Expected Results & Characterization

The described protocol is expected to provide the target compound in good to excellent yields. The final product should be characterized thoroughly to confirm its identity and purity.

Quantitative Data Summary

| Parameter | Expected Outcome | Notes |

| Yield | 85-95% | Based on similar iodine-catalyzed syntheses of BIMs.[11] |

| Physical Appearance | Off-white to pale yellow solid | |

| Melting Point | >200 °C (Decomposition may occur) | To be determined experimentally. |

| TLC Rf Value | ~0.4 | In 30% Ethyl Acetate / Hexane (value is indicative). |

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the methylene bridge protons (-CH₂-) around δ 5.9-6.2 ppm, aromatic protons from the indole and thiophene rings in the δ 6.8-7.8 ppm region, and a characteristic broad singlet for the indole N-H protons around δ 10.8-11.2 ppm.

-

¹³C NMR (100 MHz, DMSO-d₆): A characteristic signal for the methylene carbon (-CH₂-) is expected around δ 30-35 ppm. Aromatic carbons would appear in the δ 100-140 ppm range.

-

FT-IR (KBr, cm⁻¹): A sharp peak around 3400-3420 cm⁻¹ corresponding to the N-H stretching of the indole ring. Multiple peaks in the 1450-1600 cm⁻¹ region for C=C aromatic stretching.

-

Mass Spectrometry (ESI-MS): Calculated for C₂₂H₁₆N₂S₂ [M+H]⁺: 385.0782; Found: (To be determined experimentally).

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficient heating or reaction time. 3. Degradation of starting material. | 1. Use fresh, high-purity iodine. 2. Ensure the reaction temperature is maintained at 80 °C and extend the reaction time, monitoring by TLC. 3. Check the purity of the starting this compound. |

| Incomplete Reaction | 1. Insufficient catalyst loading. 2. Poor stirring leading to a heterogeneous mixture. | 1. Increase catalyst loading to 10 mol%. 2. Use a more powerful magnetic stirrer to ensure the suspension is well-mixed. |

| Multiple Spots on TLC | 1. Formation of side products (e.g., tri-indolic compounds). 2. Degradation of the product. | 1. Ensure the stoichiometry (2:1 indole to aldehyde) is accurate. 2. Avoid excessive heating or prolonged reaction times after completion. Careful column chromatography should separate the desired product. |

| Difficulty in Purification | 1. Product co-eluting with impurities. | 1. Adjust the solvent polarity for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol). 2. Consider recrystallization as an alternative or additional purification step. |

Conclusion

This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of (methylene)bis(this compound). The method is robust, high-yielding, and utilizes a mild and cost-effective catalyst, making it highly suitable for academic research and industrial drug development settings. The resulting hybrid molecule serves as a valuable scaffold for building libraries of novel compounds aimed at discovering next-generation therapeutic agents.

References

- 1. ijpsr.com [ijpsr.com]

- 2. A Review of Bisindolylmethane as an Important Scaffold for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Electrophilic substitution at the indole [quimicaorganica.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: A Comprehensive Guide to the Anticancer Drug Screening of 2-(thiophen-2-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Indole-Thiophene Scaffolds in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent anticancer properties.[1][2][3] The fusion of an indole ring with other heterocyclic systems, such as thiophene, has emerged as a promising strategy for developing novel therapeutic agents with enhanced efficacy and selectivity.[4] The hybrid molecule, 2-(thiophen-2-yl)-1H-indole, combines the structural features of both moieties and has been identified as a promising candidate for anticancer drug development. Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including colon, lung, breast, and skin cancers.[5][6][7]

This comprehensive guide provides a detailed framework for the in vitro screening of this compound and its analogs to evaluate their anticancer potential. As a senior application scientist, this document aims to provide not just a set of protocols, but a strategic workflow grounded in scientific principles, enabling researchers to generate robust and reproducible data for informed decision-making in the early stages of drug discovery.

Rationale for Screening: Targeting the Hallmarks of Cancer

The anticancer activity of indole derivatives often stems from their ability to modulate multiple cellular pathways critical for cancer cell survival and proliferation.[1][2][8] For this compound, preliminary evidence suggests that its derivatives can induce cell cycle arrest at the S and G2/M phases and may interact directly with tumor cell DNA.[5][6] This guide will therefore focus on a tiered screening approach, beginning with broad cytotoxicity assessments and progressing to more specific mechanistic assays.

Our experimental design will address the following key questions:

-

Does this compound exhibit cytotoxic and anti-proliferative effects against cancer cells?

-

What is the primary mode of cell death induced by the compound (apoptosis vs. necrosis)?

-

How does the compound affect the cell cycle progression of cancer cells?

-

What are the potential molecular targets of this compound?

To answer these questions, we will employ a series of well-established in vitro assays, including the MTT and Sulforhodamine B (SRB) assays for cytotoxicity, Annexin V/PI staining and caspase-3 activity assays for apoptosis, and propidium iodide staining with flow cytometry for cell cycle analysis. Furthermore, we will explore potential mechanisms of action through in vitro tubulin polymerization and VEGFR-2 kinase assays, as these are known targets of indole-based anticancer agents.[1][3]

Experimental Workflow for Anticancer Screening

The following diagram illustrates the proposed workflow for the comprehensive in vitro evaluation of this compound.

Caption: A tiered approach for the in-vitro anticancer screening of this compound.

Phase 1: Cytotoxicity and Anti-Proliferative Screening

The initial phase of screening aims to determine the concentration-dependent cytotoxic and anti-proliferative effects of this compound on a panel of cancer cell lines. The MTT and SRB assays are robust, high-throughput colorimetric methods suitable for this purpose.[9][10][11][12][13]

Protocol 1: MTT Assay for Cell Viability